molecular formula C8H6F2O B032684 2',5'-Difluoroacetophenone CAS No. 1979-36-8

2',5'-Difluoroacetophenone

Cat. No. B032684
CAS RN: 1979-36-8
M. Wt: 156.13 g/mol
InChI Key: HLAFIZUVVWJAKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoroacetophenone derivatives often involves reactions that introduce fluorine atoms into the acetophenone framework. For instance, the preparation of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone through a high-yield process showcases the methodological approach to incorporating difluoro groups into acetophenones. This compound acts as a difluorocarbene reagent, reacting with phenol derivatives to produce aryl difluoromethyl ethers, demonstrating the synthetic versatility of difluoroacetophenones (Laijun Zhang, Ji Zheng, Jinbo Hu, 2006).

Molecular Structure Analysis

The molecular structure of difluoroacetophenone derivatives can be elucidated through various spectroscopic techniques. For example, the structural characterization of 4-(2',4'-difluorophenyl)acetophenone provides insights into the impact of difluoro substitution on the acetophenone skeleton. This compound was successfully synthesized and its structure confirmed by IR, 1H NMR, and X-ray diffractometry, highlighting the structural attributes imparted by the difluoro groups (Deng Ji-hua, 2008).

Chemical Reactions and Properties

Difluoroacetophenone derivatives engage in a variety of chemical reactions, contributing to their broad applicability in synthetic chemistry. For instance, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate followed by sulfuric acid-mediated deprotection leads to the formation of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, showcasing the reactivity of difluoroacetophenone derivatives under acidic conditions (R. Irgashev et al., 2009).

Physical Properties Analysis

The physical properties of difluoroacetophenones, such as solubility, melting point, and boiling point, are crucial for their handling and application in chemical syntheses. While specific data on 2',5'-Difluoroacetophenone is scarce, analogous compounds like 2,4-difluoroacetophenone have been studied for their spectroscopic properties, providing insights into the physical characteristics that can be extrapolated to similar compounds. The study of FTIR, FT-Raman, UV, and NMR spectra of 2,4-difluoroacetophenone offers a comprehensive understanding of its physical properties and behavior under different conditions (S. Jeyavijayan, 2015).

Chemical Properties Analysis

The chemical properties of 2',5'-Difluoroacetophenone, such as reactivity, stability, and chemical transformations, are influenced by the presence of the difluoro groups. Studies on related compounds demonstrate the potential of difluoroacetophenone derivatives to participate in a wide range of chemical reactions, offering insights into the behavior of 2',5'-Difluoroacetophenone in various chemical contexts. For instance, the use of 2,2,2-trifluoroacetophenone as an organocatalyst for the oxidation of alkenes to epoxides illustrates the catalytic capabilities of difluoroacetophenones in facilitating environmentally friendly chemical transformations (Dimitris Limnios, C. Kokotos, 2014).

Scientific Research Applications

  • Anti-HIV-1 Applications and Agrochemical Synthons : The SRN1 methodology successfully synthesized new α-(heteroarylthio)-α,α-difluoroacetophenone derivatives, which may serve as potent anti-HIV-1 agents and useful synthons for agrochemicals (Burkholder, Dolbier, Médebielle, & Ait-Mohand, 2001).

  • Molecular Structure and Spectroscopy : The molecule 2,4-difluoroacetophenone (DFAP) has a stable molecular structure with negative potential sites on the oxygen atom and positive potential sites around hydrogen atoms, making it significant in spectroscopy studies (Jeyavijayan, 2015).

  • Fluorescent Material : The novel difluoroborane complex, 5-methoxyl-2-(2-quinolyl)phenol-boron difluoride(5), which exhibits fluorescence in both its liquid and solid states, is a promising fluorescent material (Min, 2011).

  • Influence on Hydrogen Bonding and Fluorescence : The crystal structures of 5-cyano-2-hydroxyacetophenone and 2-hydroxy-4-methoxy-5-nitroacetophenone reveal that ring substituents significantly influence hydrogen bonding and fluorescence properties in the solid state (Filarowski, Kochel, Hansen, Urbanowicz, & Szymborska, 2007).

  • Synthesis of Multicyclic Polyethers : Polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with 2,4-difluoroacetophenone and 2,4-difluorobenzophenone produces soluble multicyclic oligo- and polyethers with pendant keto groups, relevant in polymer science (Kricheldorf, Vakhtangishvili, Schwarz, & Prosenc, 2005).

  • Green Synthesis Applications : The green synthesis of 2',4'-dihydroxyacetophenone using resorcinol and acetic acid with a reusable catalyst, Amberlyst-36, is a cost-effective and environmentally friendly method (Yadav & Joshi, 2002).

Safety And Hazards

2’,5’-Difluoroacetophenone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAFIZUVVWJAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173498
Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Difluoroacetophenone

CAS RN

1979-36-8
Record name 1-(2,5-Difluorophenyl)ethanone
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Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Record name 1-(2,5-difluorophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A solution (100 ml) of 2,5-difluorobenzaldehyde (24.6 g) in tetrahydrofuran was dropwise added to an ice-cooled solution (207 ml) of 0.92N magnesium methylbromide in tetrahydrofuran. The resulting solution was stirred at room temperature for 1.5 hours, and the organic phase was washed in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, to subsequently distill off the solvents under reduced pressure. To the residue were added anhydrous dichloromethane (500 ml), sodium acetate (14.2 g) and pyridinium chlorochromate (55.94 g), prior to stirring at room temperature for 10 hours. To the resulting mixture was added an aqueous saturated sodium hydrogen carbonate solution, prior to extraction in ethyl acetate three times. The organic phase was washed in water and in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, to distill off the solvents under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=85:15), to recover 2',5'-difluoroacetophenone (22.73 g; yield of 84%). By 1H-NMR (90 MHz, CDCl3), the compound has the peaks shown below.
Quantity
100 mL
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magnesium methylbromide
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207 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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